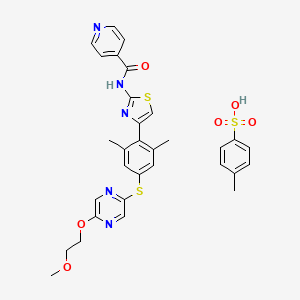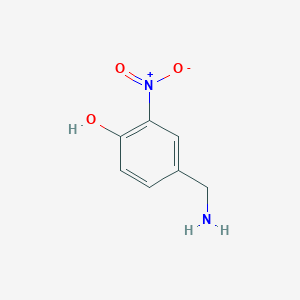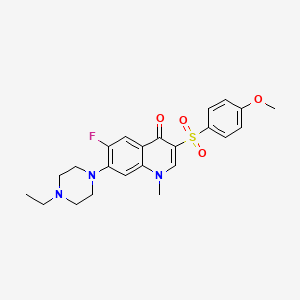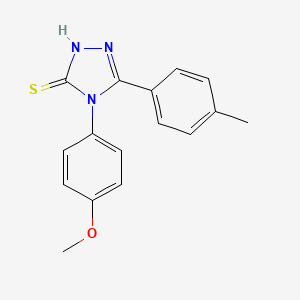
T-1101 (tosylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-1101 (tosylate) is a novel small molecule and a first-in-class oral agent for the treatment of cancer . It is being developed as a potential anti-cancer therapeutic by Taivex Therapeutics Corporation . T-1101 (tosylate) has shown potent anti-cancer effects in numerous human cancer cell lines . In addition, oral administration of T-1101 (tosylate) has shown tumor growth inhibition in different mouse xenograft models of human cancers .
科学的研究の応用
Cancer Therapy Applications
- T-1101 (tosylate), also known as 9j tosylate or TAI-95, has been identified as a first-in-class oral clinical candidate for Hec1 inhibition, offering potential in cancer therapy. Hec1 (Highly expressed in cancer 1) plays a crucial role in mitosis and is linked to cancer formation, progression, and survival. T-1101 (tosylate) exhibits potent in vitro antiproliferative activity and has shown promise in antitumor activity in mice bearing human tumor xenografts of liver and breast cancer. Its combination with other cancer drugs like sorafenib, doxorubicin, paclitaxel, and topotecan has resulted in synergistic effects. This compound is notable for its cancer specificity, target specificity, and cardiac safety, and is currently in phase I clinical trials as an orally administered drug for cancer therapy (Chuang et al., 2020).
Chemical Research and Applications
- Methanesulfonate and p-toluenesulfonate (tosylate) salts, including those similar to T-1101 (tosylate), have been studied for their use as novel low-cost ionic liquids. These salts are of interest in "Green" synthesis due to their stability, cost advantage, and electrochemical properties. Some of these salts exhibit multiple crystalline phases below their melting points, indicating potential for plastic crystal behavior (Golding et al., 2002).
Other Applications
- T-1101 (tosylate) has been referenced in various scientific contexts, including as part of a novel ligand-directed tosyl chemistry. This chemistry allows for modifying native proteins with high specificity in various biological settings, ranging from in vitro to in vivo. The ligand-directed tosyl (LDT) chemistry has been applied for chemically labeling proteins in living cells, tissues, and mice, and for constructing biosensors directly inside cells without genetic engineering (Tsukiji & Hamachi, 2014).
作用機序
Safety and Hazards
T-1101 (tosylate) is considered toxic and is a moderate to severe irritant to the skin and eyes . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, T-1101 (tosylate) was rapidly absorbed and tolerated at current dose levels .
将来の方向性
T-1101 (tosylate) is currently being studied in phase I clinical trials to evaluate its safety and tolerability . The intention of the ongoing program is to enable patients who continue to receive clinical benefit from T-1101 (tosylate) to continue receiving it at the discretion of the principal investigators and Taivex Therapeutics Corporation .
特性
IUPAC Name |
N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2.C7H8O3S/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30);2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWEAVKLYQREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-((5-(2-Methoxyethoxy)pyrazin-2-yl)thio)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide 4-methylbenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-[(2Z)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B2736344.png)
![7-Chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2736345.png)

![Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2736350.png)

![8-(4-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2736353.png)
![2-(3-benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736354.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2736356.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2736358.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2736363.png)
![N-(2-methoxyethyl)-2-[[3-[(4-methoxyphenyl)methyl]-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B2736364.png)
